2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid
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Overview
Description
2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid is an organic compound characterized by the presence of a benzodioxole ring substituted with two fluorine atoms and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with difluoromethyl ether under acidic conditions.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, including polymers and coatings.
Biological Studies: It can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the benzodioxole ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
- (2,2-Difluoro-1,3-benzodioxol-5-yl)methanol
- 2,2-Difluoro-1,3-benzodioxole
Uniqueness
2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid is unique due to the presence of both the benzodioxole ring and the propanoic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c1-10(2,9(14)15)6-3-4-7-8(5-6)17-11(12,13)16-7/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCPWVKATCBELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OC(O2)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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